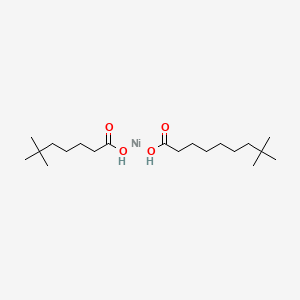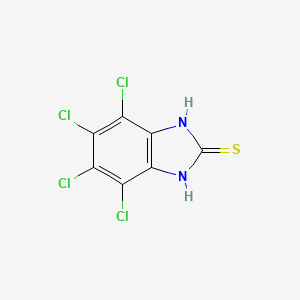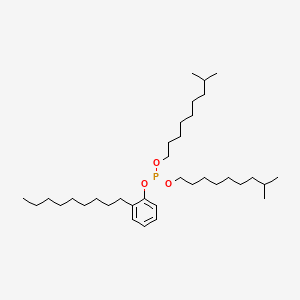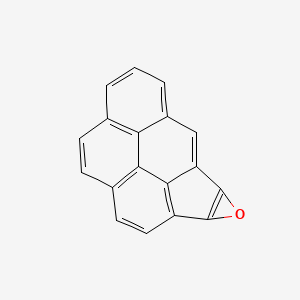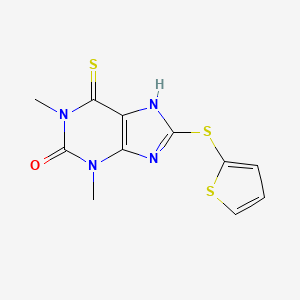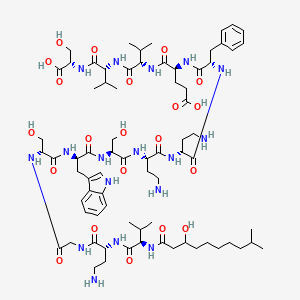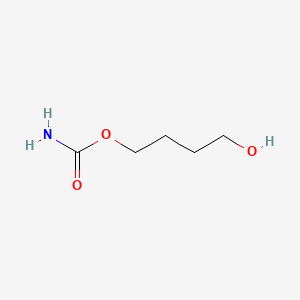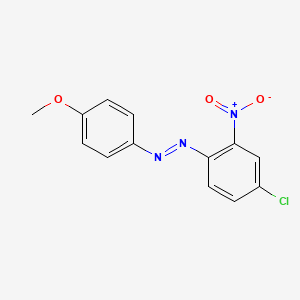
2-Dodecyl palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dodecyl palmitate: is a wax ester resulting from the formal condensation of palmitic acid with dodecan-1-olThis compound is synthesized by retinal pigment epithelial membranes and is classified as a metabolite .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Dodecyl palmitate can be synthesized through the esterification of palmitic acid with dodecan-1-ol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, driving the equilibrium towards ester formation .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed through the reactor containing the acid catalyst, and the product is continuously removed to drive the reaction to completion. This method allows for large-scale production with high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Dodecyl palmitate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of palmitic acid and dodecan-1-ol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of an acid or base catalyst, forming a new ester and alcohol.
Major Products:
Hydrolysis: Palmitic acid and dodecan-1-ol.
Transesterification: New esters and alcohols depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
2-Dodecyl palmitate has various applications in scientific research and industry:
Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.
Biology: It is studied for its role in lipid metabolism and its synthesis by retinal pigment epithelial membranes.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its role in drug delivery systems.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties
Wirkmechanismus
The mechanism of action of 2-Dodecyl palmitate involves its role as a wax ester in biological systems. It is synthesized by retinal pigment epithelial membranes and plays a role in lipid metabolism. The esterification process involves the formation of an ester bond between palmitic acid and dodecan-1-ol, facilitated by enzymatic or chemical catalysts .
Vergleich Mit ähnlichen Verbindungen
- Hexadecanoic acid dodecyl ester
- Lauryl palmitate
- Palmitic acid dodecyl ester
Comparison: 2-Dodecyl palmitate is unique due to its specific esterification of palmitic acid with dodecan-1-ol. While similar compounds may involve different fatty acids or alcohols, the specific combination in this compound results in unique physical and chemical properties, such as its melting point and solubility .
Eigenschaften
CAS-Nummer |
73756-37-3 |
|---|---|
Molekularformel |
C28H56O2 |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
dodecan-2-yl hexadecanoate |
InChI |
InChI=1S/C28H56O2/c1-4-6-8-10-12-14-15-16-17-18-20-22-24-26-28(29)30-27(3)25-23-21-19-13-11-9-7-5-2/h27H,4-26H2,1-3H3 |
InChI-Schlüssel |
HNCRVQQZTFZRAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC(C)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


